N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide
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Overview
Description
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 g/mol. This compound is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Preparation Methods
The synthesis of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves several steps. One common method includes the reduction and dehydration of tetrahydroxynaphthalene derivatives . Industrial production methods often involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, which is then chemically modified to produce the desired compound .
Chemical Reactions Analysis
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different hydroxylated and aminated derivatives of naphthalene .
Scientific Research Applications
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and cytotoxic agent . Its anti-inflammatory and anti-protozoal properties make it a valuable compound for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects . The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N',6,7-trihydroxy-3,4-dihydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h3-5,14-16H,1-2H2,(H2,12,13) |
InChI Key |
SYJORZQDPOSSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |
Origin of Product |
United States |
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